Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-6-27-21(25)18-13(2)23-16-11-22(3,4)12-17(24)20(16)19(18)14-7-9-15(26-5)10-8-14/h7-10H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVAZOKOPLDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=C(C=C3)OC)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate (CAS Number: 181480-21-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.46 g/mol. The structure includes a quinoline core substituted with a methoxyphenyl group and an ethyl ester functionality.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Some derivatives of quinoline compounds have shown effectiveness against HIV-1 transcription inhibition. The structural similarity suggests potential antiviral properties for this compound .
- Antibacterial Properties : Studies on oxoquinolone derivatives have highlighted their antibacterial activity. The structure-activity relationship (SAR) indicates that modifications in the quinoline ring can enhance antibacterial efficacy .
- Anticancer Potential : Research has indicated that certain quinoline derivatives possess anticancer properties, potentially acting through mechanisms such as topoisomerase inhibition or inducing apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
- Interaction with DNA : Quinoline derivatives often interact with DNA or RNA polymerases, affecting the replication and transcription processes in pathogens.
Case Studies
- Antiviral Efficacy : A study demonstrated that quinoline derivatives with similar structures inhibited HIV transcription effectively. The dihedral angle between the methoxyphenyl ring and the dihydropyridine ring was found to be crucial for activity .
- Antibacterial Testing : A series of tests conducted on various oxoquinolone derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .
- Anticancer Research : In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines by activating caspase pathways . Further exploration into this compound may reveal similar properties.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4 |
| Molecular Weight | 369.46 g/mol |
| CAS Number | 181480-21-7 |
| Antiviral Activity | Yes (potentially effective) |
| Antibacterial Activity | Yes |
| Anticancer Potential | Yes |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an alternative therapeutic agent against resistant strains of bacteria.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Amoxicillin | 16 |
| Staphylococcus aureus | 16 | Methicillin | 8 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). The selectivity towards cancer cells while sparing normal cells suggests a promising therapeutic window.
| Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
|---|---|---|---|
| HeLa | 10 | HMEC-1 | >50 |
| HT-29 | 15 | Normal Fibroblasts | >50 |
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that it effectively binds to targets involved in these pathways.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly impact biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo... | Hydroxy group instead of methoxy | Increased solubility |
| Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo... | Different phenyl substitution | Altered antimicrobial activity |
Antimicrobial Efficacy Study
In a study assessing the antimicrobial efficacy of various quinoline derivatives including this compound, it was found to possess comparable MIC values to established antibiotics against common pathogens.
Anticancer Activity Assessment
Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
